molecular formula C20H30O4 B12048662 deoxyandrographolide, AldrichCPR

deoxyandrographolide, AldrichCPR

Cat. No.: B12048662
M. Wt: 334.4 g/mol
InChI Key: MTQFHFGPGWKKBO-IQOPACSTSA-N
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Description

Deoxyandrographolide is a diterpenoid lactone compound derived from the plant Andrographis paniculata. It is known for its various biological activities, including anti-inflammatory, antioxidant, and antiviral properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the reduction of andrographolide using specific reagents and conditions to remove the hydroxyl group, resulting in the formation of deoxyandrographolide .

Industrial Production Methods: Industrial production of deoxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modification to obtain deoxyandrographolide. This process may include steps such as solvent extraction, purification, and chemical reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of deoxyandrographolide include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the chemical reactions of deoxyandrographolide depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy derivatives .

Scientific Research Applications

Antiviral Properties

Deoxyandrographolide has demonstrated notable antiviral activity, particularly against the Foot-and-Mouth Disease Virus (FMDV). In vitro studies revealed that deoxyandrographolide inhibited FMDV replication by targeting the viral protease 3C pro. The effective concentration (EC50) for deoxyandrographolide was found to be 36.47 µM, with an impressive selectivity index of 9.22, indicating its potential as a therapeutic agent against viral infections . The mechanism of action involves derepressing interferon-stimulating gene expression, thereby enhancing the host's antiviral response.

Anti-Aging Effects

Recent research has highlighted deoxyandrographolide's role in combating vascular senescence. A study identified its ability to downregulate aging biomarkers such as p16, p21, and γH2A.X in endothelial cells. This effect is mediated through the inhibition of histone deacetylase 1 (HDAC1), which plays a crucial role in chromosomal stability and cellular aging processes . The compound enhances HDAC1 protein expression while inhibiting its degradation, thereby improving chromosome stability and potentially offering a novel approach to treating age-related vascular diseases.

Hepatoprotective Effects

Deoxyandrographolide has also been investigated for its hepatoprotective properties. Studies suggest that it can desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis, providing a protective mechanism against liver dysfunctions . This action may be beneficial in managing liver diseases where cytokine-mediated apoptosis is a contributing factor.

Pharmacokinetics and Safety Profile

A comprehensive safety evaluation indicated that deoxyandrographolide exhibits a dose-dependent pharmacokinetic profile, where increased dosages correlate with higher plasma concentrations of the compound and its metabolites . The safety profile appears favorable, with mild and reversible adverse effects reported in clinical settings, making it a candidate for further therapeutic exploration.

Comparative Efficacy with Other Compounds

In comparative studies, deoxyandrographolide has shown superior binding affinity to viral proteases compared to other analogs derived from Andrographis paniculata. For instance, it demonstrated better interaction with the active site of the FMDV protease than other compounds like andrographolide . This specificity suggests potential for developing targeted antiviral therapies based on deoxyandrographolide's structure.

Data Summary Table

Application AreaMechanism of ActionKey Findings
Antiviral ActivityInhibition of FMDV proteaseEC50 = 36.47 µM; Selectivity Index = 9.22
Anti-Aging EffectsInhibition of HDAC1Downregulates p16, p21; improves chromosome stability
Hepatoprotective EffectsDesensitization to TNF-α-induced apoptosisProtects hepatocytes from cytokine-mediated damage
PharmacokineticsDose-dependent absorption and metabolismFavorable safety profile; mild adverse effects noted

Comparison with Similar Compounds

Deoxyandrographolide is structurally similar to other diterpenoid lactones, such as andrographolide and dehydroandrographolide. it exhibits unique biological activities and mechanisms of action that distinguish it from these compounds . For example, while andrographolide is known for its broad-spectrum antiviral properties, deoxyandrographolide specifically targets HDAC1 and modulates gene expression .

List of Similar Compounds:

Biological Activity

Deoxyandrographolide, a bioactive compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of deoxyandrographolide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Deoxyandrographolide

Deoxyandrographolide is a diterpenoid lactone that exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. It is primarily studied for its role in modulating various biological pathways and its potential use in treating various diseases.

Pharmacological Activities

1. Anti-Inflammatory Activity

Deoxyandrographolide has been shown to exert significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6. A study demonstrated that deoxyandrographolide desensitizes hepatocytes to TNF-α-induced apoptosis by modulating intracellular calcium levels and nitric oxide signaling pathways, enhancing cellular resilience against inflammatory stimuli .

2. Antioxidant Activity

This compound also exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. The antioxidant activity is crucial in preventing cellular damage associated with chronic diseases and aging .

3. Antimicrobial Activity

Deoxyandrographolide has shown promising results against bacterial biofilms, particularly in Pseudomonas aeruginosa. It inhibits quorum sensing pathways, significantly reducing biofilm formation and enhancing the efficacy of conventional antibiotics like azithromycin and gentamicin . The synergistic effects observed suggest that deoxyandrographolide could be an effective adjunct in treating biofilm-associated infections.

The mechanisms underlying the biological activities of deoxyandrographolide are multifaceted:

  • Cytokine Modulation: It down-regulates pro-inflammatory cytokines and enhances anti-inflammatory mediators.
  • Calcium Signaling: Deoxyandrographolide influences calcium homeostasis within cells, which is critical for various signaling pathways related to inflammation and apoptosis .
  • Quorum Sensing Inhibition: By disrupting bacterial communication systems, it effectively reduces biofilm formation, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntioxidantScavenges free radicals
AntimicrobialInhibits biofilm formation in Pseudomonas aeruginosa

Case Studies

  • Hepatoprotective Effects : A study evaluated the hepatoprotective efficacy of deoxyandrographolide against TNF-α-induced apoptosis in liver cells. The results indicated that pre-treatment with deoxyandrographolide significantly reduced apoptosis markers and enhanced cell survival through modulation of calcium signaling pathways .
  • Biofilm Inhibition Study : Another investigation assessed the ability of deoxyandrographolide to inhibit biofilm formation in Pseudomonas aeruginosa. The study revealed that at sub-MIC concentrations, deoxyandrographolide reduced biofilm mass by over 90% when combined with antibiotics, showcasing its potential as a treatment for chronic infections .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O4/c1-12-5-8-16-19(2,3)17(22)9-10-20(16,4)14(12)7-6-13-15(21)11-24-18(13)23/h6,14-17,21-22H,1,5,7-11H2,2-4H3/b13-6+/t14-,15-,16-,17-,20+/m1/s1

InChI Key

MTQFHFGPGWKKBO-IQOPACSTSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)C)O

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O)C

Origin of Product

United States

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